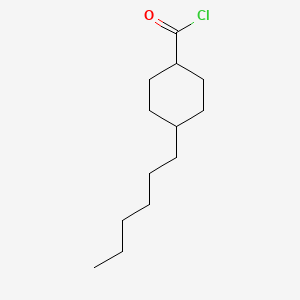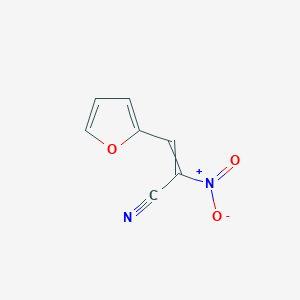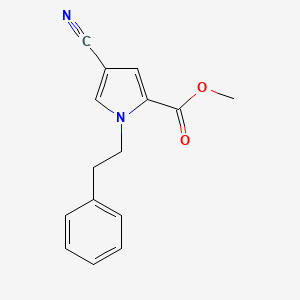![molecular formula C8H6Cl2F2N2OS B14460806 N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea CAS No. 67445-62-9](/img/structure/B14460806.png)
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a phenyl ring substituted with chloro and difluoromethylsulfanyl groups, and a urea moiety. Its molecular formula is C8H7Cl2F2N2OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea typically involves the reaction of 3-chloro-4-{[chloro(difluoro)methyl]sulfanyl}aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in agricultural applications, it acts as a photosynthetic electron transport inhibitor at the photosystem II, disrupting the photosynthesis process in weeds and leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluothiuron: A related compound with similar herbicidal properties, known for its use in controlling weeds in paddy fields.
Diuron: Another phenylurea herbicide with a similar mode of action, used in various agricultural applications.
Uniqueness
N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to the development of new and improved compounds.
Propriétés
Numéro CAS |
67445-62-9 |
|---|---|
Formule moléculaire |
C8H6Cl2F2N2OS |
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
[3-chloro-4-[chloro(difluoro)methyl]sulfanylphenyl]urea |
InChI |
InChI=1S/C8H6Cl2F2N2OS/c9-5-3-4(14-7(13)15)1-2-6(5)16-8(10,11)12/h1-3H,(H3,13,14,15) |
Clé InChI |
JREWZPBOQPYJMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)N)Cl)SC(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


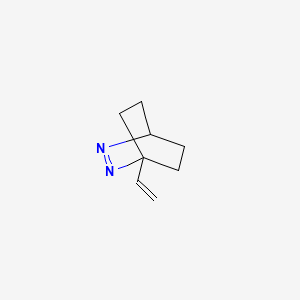
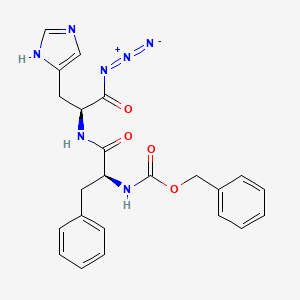
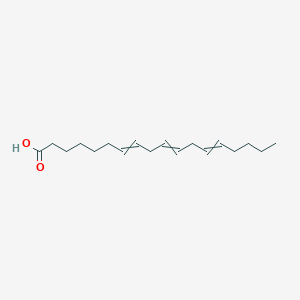
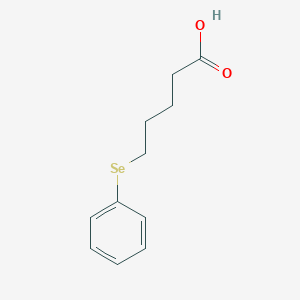

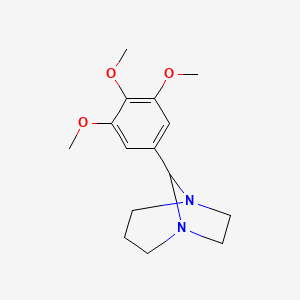
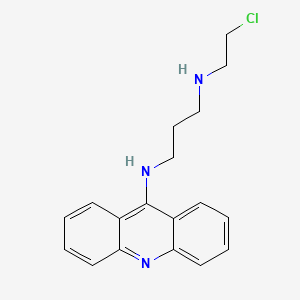
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
